D-erythro-Methylphenidate Hydrochloride

Description

Overview of Methylphenidate Isomerism: D-erythro- and D-threo-Diastereomers

The four stereoisomers of methylphenidate are d-threo-methylphenidate, l-threo-methylphenidate, d-erythro-methylphenidate, and l-erythro-methylphenidate. The distinction between the erythro and threo diastereomers is crucial, as it significantly influences the compound's pharmacological profile. Research has consistently shown that the desired therapeutic effects of methylphenidate are predominantly associated with the d-threo isomer. nih.gov

In the initial stages of its availability, methylphenidate was not marketed as a single, pure isomer. Instead, early formulations consisted of a mixture of its stereoisomers. researchgate.net These initial commercial preparations were predominantly a mixture of the erythro and threo racemates, with some sources indicating a ratio as high as 80% (d/l)-erythro and 20% (d/l)-threo isomers. nih.gov This means that d-erythro-methylphenidate hydrochloride was a significant component of the methylphenidate administered to patients in its early clinical use.

Subsequent investigations into the pharmacological activities of the separated racemates led to a significant reformulation of methylphenidate products. nih.gov It became evident that the central nervous system stimulant effects were primarily attributable to the threo diastereomers, and more specifically, the d-threo enantiomer. nih.govresearchgate.net In contrast, the erythro diastereomers were found to have minimal activity in the central nervous system. nih.gov Furthermore, the erythro isomers were associated with undesirable pressor effects, meaning they had a tendency to increase blood pressure. researchgate.net This discovery prompted the removal of the erythro isomers from commercial formulations, leading to the modern preparations that contain only the racemic mixture of the d- and l-threo isomers. researchgate.net

Stereochemical Nomenclature and Absolute Configuration of this compound

The precise arrangement of atoms in space for each stereoisomer is described using systematic nomenclature. For this compound, the absolute configuration is defined by the spatial orientation of the substituents around its two chiral centers.

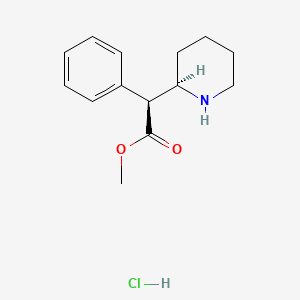

According to the Cahn-Ingold-Prelog (CIP) system of nomenclature, the IUPAC name for the d-erythro isomer is methyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate. researchgate.net The hydrochloride salt is formed by the addition of hydrochloric acid.

The table below summarizes the key stereochemical details for this compound.

| Property | Description |

| Diastereomer | Erythro |

| Enantiomer | d- (dextrorotatory) |

| IUPAC Name | methyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride researchgate.net |

| Absolute Configuration | (2S, 2'R) |

This precise nomenclature allows for the unambiguous identification of this specific stereoisomer and is fundamental to understanding its structure-activity relationship in a biological context.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H20ClNO2 |

|---|---|

Molecular Weight |

269.77 g/mol |

IUPAC Name |

methyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m1./s1 |

InChI Key |

JUMYIBMBTDDLNG-KZCZEQIWSA-N |

Isomeric SMILES |

COC(=O)[C@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for D Erythro Methylphenidate Hydrochloride

Asymmetric Synthesis Approaches for D-erythro-Methylphenidate Hydrochloride

Asymmetric synthesis is a key strategy for obtaining enantiomerically pure compounds. For this compound, several approaches have been successfully employed, including the use of chiral auxiliaries, diastereoselective hydrogenation, and multi-step reaction sequences.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. One notable example in the synthesis of methylphenidate stereoisomers is the use of Evans' chiral auxiliaries, specifically (S)-4-benzyl-2-oxazolidinone. designer-drug.com This method allows for the control of diastereofacial selectivity during key bond-forming reactions. designer-drug.com

In a reported enantioselective synthesis of (2S,2'R)-erythro-methylphenidate, the process begins with the acylation of (S)-4-benzyl-N-phenylacetyl-2-oxazolidinone. designer-drug.com This is followed by a series of reactions, including deprotection of an N-Boc group and subsequent hydrogenation of an enamine intermediate. designer-drug.com The chiral auxiliary directs the hydrogenation to occur from a specific face of the molecule, leading to a high diastereomeric excess of the desired erythro product. designer-drug.com The final step involves the removal of the chiral auxiliary to yield the target molecule. designer-drug.com This approach has demonstrated excellent diastereoselectivity, with ratios as high as 97:3 in favor of the erythro isomer. designer-drug.com

Another approach involves a highly stereoselective coupling reaction using an Evans imide as a key step. This method has been shown to produce the desired stereoisomer with high enantiomeric excess (ee). designer-drug.com

Diastereoselective hydrogenation is a powerful technique for establishing stereocenters with a high degree of control. In the synthesis of optically active erythro-methylphenidate, ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex catalysts have been effectively utilized. internationaljournalssrg.orginternationaljournalssrg.orginternationaljournalssrg.org This method often involves the hydrogenation of a prochiral substrate, such as methyl 2-phenyl-2-(2'-piperidylidene)acetate. internationaljournalssrg.orginternationaljournalssrg.org

The choice of the BINAP ligand's chirality (R or S) determines the stereochemical outcome of the hydrogenation, allowing for the selective synthesis of either the (2S, 2'R)-erythro or the (2R, 2'S)-erythro isomer. internationaljournalssrg.org For instance, the use of an (R)-BINAP catalyst can lead to the formation of the (2S, 2'R)-erythro product with high optical purity and diastereomeric selectivity. internationaljournalssrg.org Research has shown that this method can achieve an optical yield of 98% ee and a diastereomeric excess of 98% de. internationaljournalssrg.org

The hydrogenation of an enamine intermediate using a [RuI(p-cymene)((R)-H8-binap)] catalyst has also been reported to produce (2S,2'R)-erythro-methylphenidate with a high yield (98.7%) and an excellent erythro to threo diastereomeric ratio of 99:1. designer-drug.com The enantiomeric purity of the erythro isomer in this case was found to be 99.4% ee. designer-drug.com

| Catalyst | Substrate | Product | Diastereomeric Ratio (erythro:threo) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Ru-(R)-BINAP complex | Methyl 2-phenyl-2-(2'-piperidylidene)acetate | (2S, 2'R)-erythro-methylphenidate | >99:1 | 98% | 94% | internationaljournalssrg.org |

| [RuI(p-cymene)((R)-H8-binap)] | Enamine intermediate | (2S,2'R)-erythro-methylphenidate | 99:1 | 99.4% | 98.7% | designer-drug.com |

The synthesis of specific stereoisomers of methylphenidate, including the d-erythro form, often involves multi-step reaction sequences. These processes are designed to build the molecule with precise stereochemical control at each relevant step. One such process involves the creation of the piperidine (B6355638) ring through cyclization of a linear precursor. designer-drug.com For example, a mesylated intermediate can be treated with benzylamine (B48309) to form the piperidine ring. designer-drug.com Subsequent steps, such as hydrogenation to remove a benzyl (B1604629) group and oxidation, lead to the desired amino acid, which is then esterified to yield methylphenidate. designer-drug.com

The preparation of different stereoisomers can also be achieved through epimerization. For instance, (2S,2'R)-erythro-methylphenidate can be epimerized at the benzylic stereogenic center to afford (2R,2'R)-threo-methylphenidate. designer-drug.com This highlights how a multi-step synthesis can be designed to produce one stereoisomer that can then be converted to another.

Control of Stereoselectivity in this compound Synthesis

The control of stereoselectivity is a critical aspect of synthesizing this compound. This is achieved by carefully selecting reagents, catalysts, and reaction conditions that favor the formation of the desired stereoisomer over others.

In asymmetric hydrogenation, the choice of the chiral ligand, such as a specific enantiomer of BINAP, is paramount in determining the stereochemical outcome. internationaljournalssrg.orginternationaljournalssrg.org The interaction between the chiral catalyst and the substrate creates a diastereomeric transition state, where one is energetically favored, leading to the preferential formation of one enantiomer. internationaljournalssrg.org

The use of chiral auxiliaries, like Evans' oxazolidinones, provides a robust method for controlling stereochemistry. designer-drug.com The bulky auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. This steric hindrance is a key factor in achieving high diastereoselectivity. designer-drug.com

Reaction conditions also play a significant role. For instance, in some reduction reactions of a β-enaminoester, the choice of reducing agent and solvent can dramatically influence the diastereomeric ratio of the resulting methylphenidate. mdma.ch A study showed that reduction with PtO2 in methanol (B129727) yielded an 80:20 mixture of erythro to threo isomers, while using sodium borohydride (B1222165) with acetic acid in acetonitrile (B52724) improved the ratio to 96:4 in favor of the erythro isomer. mdma.ch

| Reducing Agent | Solvent | Diastereomeric Ratio (erythro:threo) | Yield | Reference |

|---|---|---|---|---|

| PtO2, H2 (1 atm) | Methanol | 80:20 | 90% | mdma.ch |

| NaBH4/AcOH | Acetonitrile | 96:4 | 91% | mdma.ch |

Ultimately, the successful synthesis of this compound relies on a deep understanding of stereochemical principles and the judicious application of asymmetric synthesis techniques to control the formation of the desired stereoisomer with high fidelity.

Advanced Analytical Characterization of D Erythro Methylphenidate Hydrochloride

Chiral Separation Techniques for Enantiomeric Purity Assessment

Enantiomeric purity is a crucial quality attribute for D-erythro-methylphenidate. Chiral chromatography is the cornerstone for separating and quantifying the stereoisomers of methylphenidate.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for the enantioselective separation of methylphenidate isomers. eijppr.com The direct separation approach involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. eijppr.comusask.ca

Several types of CSPs have proven effective for resolving methylphenidate enantiomers. Macrocyclic antibiotic-based CSPs, particularly those using vancomycin (B549263) as the chiral selector, are frequently employed. nih.govsphinxsai.com For instance, the Chirobiotic V2 column, which is based on vancomycin, has been successfully used to separate d- and l-threo-methylphenidate. sphinxsai.comsphinxsai.com Another effective class of CSPs includes those based on proteins, such as the α1-acid glycoprotein (B1211001) (AGP) column, which has also been applied for this purpose. oup.comifrti.org

The selection of the mobile phase is critical for achieving optimal separation. Typically, these separations are performed using a mixture of an organic solvent, such as methanol (B129727), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or ammonium formate, under isocratic conditions. sphinxsai.comsphinxsai.comoup.com

Table 1: Examples of HPLC Methods for Chiral Separation of Methylphenidate

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Analyte | Retention Time (min) | Reference |

| Chirobiotic V2 (150 x 4.6 mm, 5 µm) | Methanol / 20 mM Ammonium Acetate (pH 4.1) (92:8, v/v) | 1.0 | l-threo-Methylphenidate | 7.0 | sphinxsai.comsphinxsai.com |

| d-threo-Methylphenidate | 8.1 | sphinxsai.comsphinxsai.com | |||

| Chiral-AGP (100 x 4.0 mm, 5 µm) | 10 mM Ammonium Formate / 0.4% Isopropanol (pH 5.4) | Not Specified | d-threo-Methylphenidate | Not Specified | oup.com |

| l-threo-Methylphenidate | Not Specified | oup.com |

For highly sensitive and selective quantification of methylphenidate stereoisomers, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This technique combines the superior separation capabilities of chiral HPLC with the precise detection and quantification offered by MS/MS. It is particularly valuable for analyzing samples from biological matrices. nih.govoup.com

In LC-MS/MS methods, after chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI) in positive mode. ifrti.org Quantification is then performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. For methylphenidate, a common transition is m/z 234.2 → 84.1. researchgate.net The use of deuterated internal standards helps to correct for matrix effects and variations in instrument response. researchgate.nettdl.org

LC-MS/MS assays are validated for linearity, accuracy, precision, and sensitivity, including the limit of detection (LOD) and the lower limit of quantification (LLOQ). nih.govresearchgate.net These methods can achieve LLOQs in the low nanogram or even picogram per milliliter range, making them suitable for pharmacokinetic studies. nih.govresearchgate.netresearchgate.net

Table 2: Performance Characteristics of LC-MS/MS Methods for Methylphenidate Enantiomers

| Matrix | Chiral Column | Linear Range | LLOQ | Reference |

| Mouse Brain | Vancomycin-based | Not Specified | 7.5 ng/mL | nih.gov |

| Blood | Chiral-AGP | 0.5 - 500 ng/g | 0.5 ng/g | oup.com |

| Blood | Agilent Poroshell Chiral-V | 0.5 - 200 ng/mL (for MPH) | 0.5 ng/mL | researchgate.net |

Spectroscopic and Structural Elucidation Methods

Spectroscopic and crystallographic methods are indispensable for the unambiguous structural confirmation and determination of the absolute stereochemistry of D-erythro-methylphenidate hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of methylphenidate. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structural integrity of the compound by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different nuclei in the molecule. nih.govmdma.ch

For the specific identification of the erythro isomer, distinct spectral data is observed. For example, in ¹H NMR spectra of (±)-erythro-methylphenidate, characteristic signals include a singlet for the methyl ester protons around 3.64 ppm and a doublet for a key proton at 3.48 ppm. mdma.ch The ¹³C NMR spectrum shows signals for the carbonyl carbon at approximately 172.8 ppm and for the various carbons of the phenyl and piperidine (B6355638) rings. mdma.ch

While standard NMR can confirm the diastereomeric identity (erythro vs. threo), it cannot distinguish between enantiomers. To assess enantiomeric purity, chiral NMR shift reagents, such as those containing europium, can be employed. nih.govelectronicsandbooks.com These reagents form diastereomeric complexes with the enantiomers, causing the signals of corresponding protons (e.g., the ester methyl protons) to appear at different chemical shifts, allowing for their quantification. nih.govelectronicsandbooks.com

Table 3: Selected NMR Spectral Data for (±)-erythro-Methylphenidate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Comment | Reference |

| ¹H | 7.44–7.23 | m, 5H (Phenyl) | mdma.ch |

| ¹H | 3.64 | s, 3H (Ester Methyl) | mdma.ch |

| ¹H | 3.48 | d, J=10.2 Hz, 1H | mdma.ch |

| ¹³C | 172.8 | Carbonyl | mdma.ch |

| ¹³C | 135.7 | Phenyl | mdma.ch |

| ¹³C | 58.9 | C-H | mdma.ch |

| ¹³C | 46.7 | C-H | mdma.ch |

Solvent: CDCl₃

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. researchgate.netnih.gov This technique provides unambiguous proof of the spatial arrangement of atoms and the relative and absolute stereochemistry of all chiral centers. nih.govnih.gov

Structure Activity Relationship Sar Studies Involving D Erythro Methylphenidate Hydrochloride Analogues

Stereochemical Influences on SAR

The stereochemistry of methylphenidate is a primary determinant of its pharmacological activity. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (2R,2'R)-threo, (2S,2'S)-threo, (2R,2'S)-erythro, and (2S,2'R)-erythro. The d-erythro isomer corresponds to the (2R,2'S) configuration.

Research has consistently demonstrated that the threo diastereomers exhibit significantly higher affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) compared to the erythro diastereomers. wikipedia.org For instance, studies on 4-fluoromethylphenidate (B12786486) (4F-MPH) have shown that the biological activity predominantly resides with the (±)-threo isomers. The (±)-erythro isomers of 4F-MPH displayed markedly lower potency in blocking both dopamine uptake (IC50 = 8,528 nM) and norepinephrine uptake (IC50 = 3,779 nM), in stark contrast to the nanomolar potencies of the (±)-threo isomers. researchgate.netnih.gov Similarly, the dl-erythro isomer of o-bromomethylphenidate was found to have negligible binding affinity for the DAT, with an IC50 value greater than 50,000 nM. nih.gov This pronounced stereoselectivity suggests that the specific three-dimensional arrangement of the phenyl and piperidine (B6355638) rings, along with the methyl ester group, is crucial for optimal interaction with the binding pockets of the catecholamine transporters. The erythro configuration likely results in a conformation that is sterically or electrostatically disfavored for high-affinity binding to DAT and NET.

Substituent Effects on Biological Activity of erythro-Analogues

Despite the generally lower affinity of the erythro scaffold for DAT and NET, modifications to its structure have yielded analogues with noteworthy and distinct biological activities. A significant finding in this area is the impact of replacing the phenyl group with a larger aromatic system.

Notably, erythro-(2-naphthyl) analogues of methylphenidate have been synthesized and evaluated for their binding affinities at both dopamine and serotonin (B10506) transporters. researchgate.netnih.govnih.gov These compounds were found to exhibit high binding affinity and, importantly, high selectivity for the serotonin transporter (SERT). researchgate.netnih.govnih.gov This is a significant shift in pharmacological profile, as methylphenidate and its threo-analogues are typically much more potent as DAT and NET inhibitors with weak activity at SERT. nih.gov The finding that an erythro-analogue with a 2-naphthyl substitution can possess high affinity for SERT suggests that the binding requirements of SERT can accommodate the erythro stereochemistry, and that the extended aromatic system of the naphthyl group contributes favorably to this interaction. researchgate.netnih.govnih.gov

In addition to modifications of the aryl group, functionalization of the piperidine ring of erythro-methylphenidate has also been explored. A library of erythro-MPH analogues functionalized at the C5′ position of the piperidine ring has been successfully synthesized. drugbank.comljmu.ac.uknih.gov While detailed biological activity data for this specific library of C5'-substituted erythro analogues is not extensively reported in the available literature, their synthesis demonstrates the chemical feasibility of exploring this region of the molecule to potentially modulate pharmacological activity. These synthetic efforts open avenues for further SAR studies to determine how substituents on the piperidine ring influence the binding of erythro-analogues to their biological targets.

| Compound | Target | Binding Affinity (IC50, nM) |

|---|---|---|

| (±)-erythro-4-Fluoromethylphenidate | Dopamine Transporter (DAT) | 8,528 researchgate.netnih.gov |

| (±)-erythro-4-Fluoromethylphenidate | Norepinephrine Transporter (NET) | 3,779 researchgate.netnih.gov |

| dl-erythro-o-bromomethylphenidate | Dopamine Transporter (DAT) | >50,000 nih.gov |

| erythro-(2-naphthyl) analogue | Serotonin Transporter (SERT) | High Affinity and Selectivity researchgate.netnih.govnih.gov |

Computational Approaches in SAR for D-erythro-Methylphenidate Hydrochloride Analogues

Computational chemistry provides powerful tools to investigate the interactions between ligands and their biological targets at a molecular level, offering explanations for observed SAR trends and guiding the design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) studies are a mainstay in medicinal chemistry for developing mathematical models that correlate the chemical structures of compounds with their biological activities. For methylphenidate analogues, 2D and 3D-QSAR techniques have been employed to build predictive models for binding affinity at the dopamine transporter. nih.govresearchgate.net These studies have primarily focused on the more potent threo-analogues, developing models that highlight the importance of factors like the substitution pattern on the phenyl ring for DAT binding. nih.govresearchgate.net For instance, Comparative Molecular Field Analysis (CoMFA) has indicated that steric bulk is not well-tolerated at the 2'-position of the phenyl ring, while electron-withdrawing groups at the 3' or 4' positions can enhance DAT affinity. nih.govresearchgate.net

However, specific QSAR models focusing exclusively on the d-erythro series of analogues are not widely reported in the scientific literature. The significantly lower potency of most erythro-analogues at the DAT has led to a research focus on the threo-isomers, leaving a gap in the systematic computational analysis of the SAR for the erythro scaffold.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding pose and stability of a ligand within the active site of a protein. These methods have been instrumental in understanding how different methylphenidate isomers and analogues interact with the dopamine transporter. Recent advancements, including the cryo-electron microscopy structure of the human dopamine transporter in complex with methylphenidate, provide a high-resolution template for such computational studies. rcsb.org

While these computational tools have been applied to methylphenidate, the majority of detailed docking and simulation studies have concentrated on the therapeutically dominant d-threo isomer to elucidate its binding mechanism at the DAT. researchgate.net For example, MD simulations have been used to investigate the interaction of d-threo-MPH with tyrosine hydroxylase, an enzyme involved in dopamine synthesis. researchgate.net

Specific molecular docking and dynamics simulations focused on this compound and its analogues are less common in the literature. The primary reason is the isomer's lower affinity for the DAT, which has made it a lower priority for computational investigation compared to the highly potent d-threo isomer. However, the discovery of erythro-analogues with high affinity for the serotonin transporter presents a compelling case for future computational studies. researchgate.netnih.govnih.gov Docking and MD simulations of these selective erythro-analogues within a model of the serotonin transporter could reveal the specific molecular interactions responsible for their unique pharmacological profile and guide the design of new SERT-selective ligands.

Preclinical Neurobiological Investigations of D Erythro Methylphenidate Hydrochloride

In Vitro Studies on Enzyme Activity Modulation by D-erythro-Methylphenidate Hydrochloride

Investigations using homogenates of rat PC12 cells have explored the influence of methylphenidate (MPH) enantiomers on the activity of several critical enzymes in catecholamine pathways. nih.gov These studies reveal a stereoselective effect, with the d-threo enantiomer demonstrating distinct modulatory actions compared to the l-threo isomer or the racemic mixture. nih.gov

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine (B1211576). nih.gov In vitro studies have shown that d-erythro-methylphenidate (also referred to as d-threo MPH) significantly enhances TH activity in a dose-dependent manner. nih.govclinpgx.org This effect was observed at concentrations above 100 nmol/l. nih.govclinpgx.org In contrast, neither the l-isomer nor the racemic mixture produced a statistically significant increase in TH activity at the same concentrations. nih.govclinpgx.org Molecular docking and dynamic simulations suggest that the d-threo enantiomer has a higher affinity for the enzyme, which may account for this observed enhancement. nih.gov

Interestingly, when TH was incubated with a constant concentration of d-threo MPH while the concentration of the l-isomer was increased, TH activity showed a slight decrease. nih.gov This suggests a potential interaction between the enantiomers that can modulate the enzymatic effects. nih.gov

Table 1: Effect of Methylphenidate Enantiomers on Tyrosine Hydroxylase (TH) Activity

| Compound | Concentration | Effect on TH Activity |

|---|---|---|

| d-erythro-Methylphenidate | >100 nmol/l | Statistically significant increase nih.govclinpgx.org |

| l-threo-Methylphenidate | Various | No significant increase nih.govclinpgx.org |

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine. In vitro studies found that MAO-B enzyme activity was enhanced when incubated with the d-threo isomer of methylphenidate. nih.govclinpgx.org The l-isomer also produced this enhancement, with activity increasing between 94% and 220% at concentrations from 1 nM to 10 µM. clinpgx.org However, the racemic mixture did not enhance MAO-B activity, a conflicting result hypothesized to be due to potential aggregation of the two enantiomers or other molecular conformations. nih.gov

Table 2: Effect of Methylphenidate Enantiomers on Monoamine Oxidase B (MAO-B) Activity

| Compound | Concentration Range | Effect on MAO-B Activity |

|---|---|---|

| d-erythro-Methylphenidate | 1 nM - 10 µM | Enhanced activity nih.govclinpgx.org |

| l-threo-Methylphenidate | 1 nM - 10 µM | Enhanced activity nih.govclinpgx.org |

Further in vitro investigations have examined the influence of methylphenidate enantiomers on Catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamines, and Aldehyde Dehydrogenase (ALDH). nih.gov These studies were conducted in homogenates of rat PC12 cells incubated with racemic, d-threo, and l-threo MPH at concentrations ranging from 1nM up to 100μM. nih.gov The research points to the stereoselectivity of these enzymes and the distinct pharmacological effects of the MPH enantiomers. nih.gov

Alpha-Synuclein (B15492655) Interaction Studies with this compound Analogues

Parkinson's disease (PD) is characterized by the degeneration of dopaminergic neurons and the aggregation of the protein alpha-synuclein (αSyn). nih.govnih.gov Recent research has identified a functional interaction between αSyn and the neuronal phosphoprotein Synapsin III, which appears to be a permissive factor for αSyn aggregation. nih.govnih.gov

Studies have explored methylphenidate and its analogues as potential modulators of this pathological αSyn/Synapsin III interaction. nih.govnih.gov Research has shown that methylphenidate can restore motor activity in a human αSyn transgenic mouse model of PD. nih.govnih.gov This effect is believed to occur through a dopamine transporter-independent mechanism that relies on re-establishing the functional interaction between Synapsin III and α-helical αSyn. nih.govnih.gov

In the search for more effective modulators, various analogues of methylphenidate have been studied. nih.gov A 4-methyl derivative, identified as I-threo, has emerged as a promising lead candidate. nih.govnih.gov This analogue has demonstrated the ability to modulate the αSyn/Synapsin III interaction, reduce αSyn aggregation in vitro, and restore motility in αSyn transgenic mice more efficiently than methylphenidate itself. nih.govnih.gov These findings suggest that methylphenidate derivatives could represent a novel class of agents capable of clearing αSyn aggregates, offering a potential therapeutic strategy for Parkinson's disease. nih.govnih.govunimi.it

Computational Modeling and in Silico Analysis of D Erythro Methylphenidate Hydrochloride

Pharmacokinetic Modeling of D-erythro-Methylphenidate Hydrochloride

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For a compound like methylphenidate, which exists as multiple stereoisomers with different pharmacological activities and metabolic fates, PK modeling is essential for understanding its concentration-time profiles in plasma and target tissues.

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated "bottom-up" approach that integrates in vitro data with physiological and anatomical information of a species to simulate the ADME processes. irispublishers.com PBPK models are particularly well-suited for studying stereoisomers because they can incorporate enantiomer-specific data, such as distinct metabolic rates and binding affinities. nih.govnih.gov

A PBPK model for methylphenidate (MPH) has been developed to quantitatively assess the species- and age-dependent pharmacokinetics of its enantiomers. nih.govnih.gov This model was constructed to evaluate both the d- and l-enantiomers of MPH and its primary metabolite, ritalinic acid, in humans and non-human primates. nih.gov

The general structure of such a PBPK model for methylphenidate stereoisomers typically includes:

Duplicate Compartments: The model is often constructed with duplicate sets of compartments, one for the d-enantiomer and one for the l-enantiomer, to handle their unique pharmacokinetic properties. nih.gov

Physiological Representation: These models consist of multiple compartments representing key organs and tissues interconnected by blood flow, such as the plasma, brain, liver, fat, heart, and others. nih.gov

Metabolism: The model incorporates enantiomer-specific metabolism, primarily the hydrolysis by carboxylesterase 1 (CES1) to the inactive metabolite, ritalinic acid. nih.govresearchgate.net This is crucial as the metabolic rates for d- and l-methylphenidate (B1246959) can differ significantly.

Interspecies and Age Extrapolation: PBPK models can be scaled allometrically to extrapolate pharmacokinetic data between species (e.g., from monkeys to humans) and across different age groups (e.g., from adults to children), which is a significant advantage in drug development and risk assessment. nih.govnih.gov

Research using these models has successfully predicted the impact of genetic variations in the CES1 enzyme, drug-alcohol interactions, and sex on the exposure to methylphenidate. researchgate.netresearchgate.net For instance, simulations have shown that individuals with certain CES1 genotypes who also consume alcohol may be at a higher risk of overexposure to MPH. researchgate.net The models have been calibrated using in vitro enzyme kinetic data and validated against clinical data from plasma and urine samples. nih.govresearchgate.net

| Model Feature | Description | Relevance to Stereoisomers | Reference |

|---|---|---|---|

| Dual Compartment Structure | Two parallel 8-compartment models, one for d-MPH and one for l-MPH. | Allows for simulation of the distinct ADME profiles of each enantiomer. | nih.gov |

| Enzyme Kinetics | Incorporates in vitro data on the metabolism of MPH enantiomers by enzymes like CES1. | Accounts for different rates of conversion to ritalinic acid for d- and l-isomers. | nih.govresearchgate.net |

| Interspecies Scaling | Uses allometric scaling to extrapolate findings from non-human primates to humans. | Facilitates preclinical to clinical translation of pharmacokinetic data for both isomers. | nih.govnih.gov |

| Age-Dependent Parameters | Adjusts physiological parameters to simulate pharmacokinetics in different age groups (e.g., children vs. adults). | Evaluates exposure differences in pediatric populations for each stereoisomer. | nih.govnih.gov |

| Formulation Modeling | Extended to describe absorption from various oral extended-release (ER) formulations. | Predicts the biphasic plasma concentration profiles resulting from complex release mechanisms for both d- and l-MPH. | nih.gov |

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In pharmacology, MD simulations provide detailed insights into how a ligand, such as d-erythro-methylphenidate, interacts with its biological target at an atomic level. These simulations can reveal the specific binding modes, conformational changes in the receptor, and the energetic forces that stabilize the drug-receptor complex.

The primary pharmacological effects of the therapeutically active d-threo-methylphenidate are attributed to its interaction with catecholaminergic systems, particularly by blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov While specific MD simulation studies on the d-erythro isomer are not extensively documented in publicly available literature, research on the closely related and more pharmacologically potent d-threo isomer provides a strong basis for understanding these interactions.

Studies combining molecular docking and MD simulations have been used to investigate the stereoselectivity of methylphenidate isomers. researchgate.net These in silico analyses have helped confirm that the d-threo isomer has a higher affinity for its target sites compared to the l-threo isomer. researchgate.net Such simulations typically involve:

System Setup: A high-resolution structure of the target receptor (e.g., DAT or NET), often obtained from crystallography or homology modeling, is placed in a simulated physiological environment (a box of water molecules and ions).

Ligand Docking: The methylphenidate molecule is placed in the receptor's binding site.

Simulation: The forces on every atom are calculated, and the system is allowed to evolve over time, typically for nanoseconds to microseconds, revealing the dynamic nature of the interaction.

These simulations can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's binding affinity and efficacy. researchgate.net For instance, in vitro binding studies have demonstrated that d-methylphenidate has a prominent affinity for both NET and DAT. nih.gov Novel findings also suggest an affinity for serotonin (B10506) receptors, specifically 5-HT1A and 5-HT2B, with the d-isomer showing the most predominant effects. nih.gov MD simulations can further explore the dynamics of these interactions, providing a mechanistic explanation for the observed binding affinities.

| Receptor/Transporter | Type of Interaction | Significance | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | Binding and reuptake inhibition | Primary mechanism for increasing synaptic dopamine levels. The d-isomer has a significantly higher affinity than the l-isomer. | nih.gov |

| Norepinephrine Transporter (NET) | Binding and reuptake inhibition | Contributes to increasing synaptic norepinephrine levels. d-MPH shows prominent affinity, sometimes exceeding that for DAT. | nih.gov |

| Serotonin 5-HT1A Receptor | Binding affinity | A novel finding suggesting a potential role in modulating serotonergic pathways. The d-isomer has a more predominant effect. | nih.gov |

| Serotonin 5-HT2B Receptor | Binding affinity | Another novel finding indicating potential interaction with the serotonin system. | nih.gov |

| Tyrosine Hydroxylase (TH) | Enhanced activity | Docking and MD simulations suggest a higher affinity of d-threo MPH for this enzyme compared to the l-isomer. | researchgate.net |

Q & A

Q. What are the critical parameters for validating HPLC methods to quantify D-erythro-Methylphenidate Hydrochloride in pharmaceutical formulations?

Methodological Answer:

- Column Selection : Use a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm) to achieve optimal separation of enantiomers and impurities .

- Mobile Phase : A mixture of phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate) and organic modifiers like methanol (70:30 v/v) ensures baseline resolution .

- Validation : Establish linearity (e.g., 1.09–10.90 μg·mL⁻¹ with ), accuracy (recovery rates 99.67–100.1%), and precision (RSD < 1.5%) using spiked samples .

- Detection : UV detection at 207 nm is optimal for sensitivity and specificity .

Q. How can researchers optimize synthetic pathways to achieve high enantiomeric purity in this compound?

Methodological Answer:

- Chiral Resolution : Use enantioselective crystallization or chromatography to isolate the D-erythro isomer from racemic mixtures .

- Impurity Control : Monitor and quantify impurities like Ethylphenidate Hydrochloride (Impurity E) and pyridinyl acetamide derivatives (Impurity F) via HPLC with reference standards .

- Reaction Conditions : Adjust pH, temperature, and solvent polarity to favor the formation of the desired stereoisomer while minimizing byproducts .

Advanced Research Questions

Q. What methodologies resolve discrepancies in pharmacokinetic parameters of this compound across different in vitro models?

Methodological Answer:

- Comparative Analysis : Use compartmental modeling to compare dissolution profiles (e.g., USP Apparatus 2 at 50 rpm vs. 75 rpm) and assess the impact of agitation on release kinetics .

- Data Normalization : Apply correction factors for erythro isomer interference (e.g., using a relative response factor of 1.2 for related compound A) in HPLC calculations .

- Cross-Validation : Validate in vitro data against in vivo plasma concentration-time curves using deconvolution techniques .

Q. How does the stereochemical configuration of Methylphenidate Hydrochloride influence its binding affinity to dopamine (DAT) and norepinephrine transporters (NET)?

Methodological Answer:

- Radioligand Binding Assays : Use H-labeled ligands to measure and values for D-erythro vs. L-threo isomers in transfected cell lines .

- Molecular Docking : Perform in silico simulations to compare hydrogen bonding and hydrophobic interactions between enantiomers and transporter binding pockets .

- Functional Studies : Assess uptake inhibition using H-dopamine/H-norepinephrine in synaptosomal preparations, noting 10–30% higher potency for D-erythro isomers .

Q. What advanced techniques are used to characterize impurity profiles in this compound during stability testing?

Methodological Answer:

- Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to simulate degradation pathways .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed esters or oxidized piperidine rings) with high-resolution mass spectrometry .

- Quantitative NMR : Use H-NMR with internal standards (e.g., maleic acid) to quantify impurities at levels < 0.1% .

Methodological Considerations for Data Contradictions

- Case Example : If dissolution studies report conflicting (time for 90% release) values, re-evaluate sink conditions (e.g., surfactant concentration in media) or analytical sampling intervals .

- Statistical Tools : Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers in pharmacokinetic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.